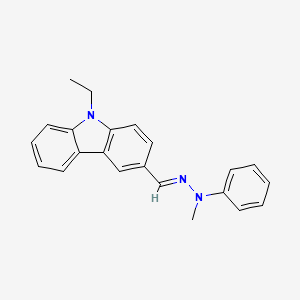

9-Ethyl-3-(N-methyl-N-phenylhydrazonomethyl)carbazole

Descripción

Structural Classification and Nomenclature

9-Ethyl-3-(N-methyl-N-phenylhydrazonomethyl)carbazole belongs to the carbazole family of compounds, specifically categorized as a substituted carbazole derivative with hydrazone functionality. The compound's molecular formula of C22H21N3 indicates a complex aromatic system containing twenty-two carbon atoms, twenty-one hydrogen atoms, and three nitrogen atoms. The molecular weight has been consistently reported as 327.4 grams per mole across multiple authoritative sources. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline, emphasizing the geometric configuration and connectivity patterns within the molecule.

The structural classification encompasses multiple chemical functionalities that contribute to its unique properties. The carbazole core provides the fundamental aromatic framework, while the ethyl substitution at the 9-position modifies the electronic properties of the heterocyclic system. The hydrazone linkage at the 3-position introduces additional nitrogen functionality, creating opportunities for diverse chemical interactions and reactions. This combination of structural elements places the compound within the broader category of nitrogen-containing heterocyclic aromatic compounds with potential applications in advanced materials and pharmaceutical research.

The systematic nomenclature reflects the precise connectivity patterns within the molecule. Alternative naming conventions include 9-Ethyl-3-[N-methyl-N-phenylhydrazonomethyl]-9H-carbazole and 9-Ethyl-3-(2-methyl-2-phenylhydrazonomethyl)-9H-carbazole, which emphasize different aspects of the molecular architecture. The Chemical Abstracts Service registry number 75232-44-9 provides a unique identifier for this specific compound, distinguishing it from closely related structural analogs.

Historical Context and Discovery

The historical development of this compound emerges from the broader evolution of carbazole chemistry and hydrazone synthesis methodologies. Carbazole compounds have been subjects of intensive research for over half a century, with the first isolation of murrayanine, a naturally occurring carbazole alkaloid, occurring in 1962. This foundational discovery established the importance of carbazole structures in natural product chemistry and subsequently in synthetic organic chemistry. The development of synthetic methodologies for carbazole derivatives has progressed significantly since these early discoveries, leading to sophisticated synthetic approaches for complex substituted carbazoles.

The specific compound this compound represents a more recent achievement in synthetic organic chemistry, reflecting advances in both carbazole functionalization and hydrazone formation techniques. The compound appears in chemical databases with creation dates indicating its synthetic accessibility became established in the early 2000s. The development of reliable synthetic routes to this compound required the convergence of several chemical methodologies, including carbazole alkylation reactions, aldehyde functionalization, and hydrazone formation protocols.

The evolution of hydrazone chemistry has played a crucial role in making compounds like this compound synthetically accessible. The Enders SAMP/RAMP hydrazone-alkylation reaction, pioneered by E. J. Corey and Dieter Enders in 1976, established fundamental methodologies for asymmetric carbon-carbon bond formation through hydrazone intermediates. These methodological advances created the synthetic foundation necessary for accessing complex hydrazone-containing carbazole derivatives with high precision and efficiency.

Position in Carbazole and Hydrazone Chemistry

This compound occupies a distinctive position within the landscape of carbazole chemistry, representing an intersection of traditional heterocyclic aromatic systems with modern functional group chemistry. Carbazole derivatives constitute a significant class of organic compounds known for their diverse biological activities, including anticancer, antioxidant, anti-inflammatory, and antibacterial properties. The specific structural features of this compound position it within the subset of N-substituted carbazole derivatives that have shown particular promise in pharmaceutical applications.

The hydrazone functionality embedded within this compound connects it to a rich tradition of hydrazone chemistry that extends back to fundamental organic synthesis methodologies. Hydrazone derivatives have been recognized as important intermediates in organic synthesis, particularly for their role in asymmetric alkylation reactions and their utility as protecting groups for carbonyl compounds. The incorporation of hydrazone functionality into the carbazole framework creates opportunities for diverse chemical transformations and potential biological activities that extend beyond those typical of simple carbazole derivatives.

Recent synthetic strategies for constructing functionalized carbazoles have emphasized cascade annulation methods and Lewis acid-mediated reactions, providing new pathways for accessing complex carbazole architectures. These developments have enhanced the accessibility of compounds like this compound and related derivatives. The compound's structure reflects the influence of these modern synthetic methodologies, particularly in the precise placement of functional groups and the control of stereochemical outcomes.

The relationship between carbazole and hydrazone chemistry in this compound demonstrates the evolution of organic synthesis toward increasingly sophisticated molecular architectures. The successful combination of these two chemical domains requires careful consideration of reaction conditions, protecting group strategies, and purification methodologies. This compound exemplifies the achievements possible when traditional heterocyclic chemistry meets modern synthetic organic chemistry techniques.

General Significance in Organic Chemistry Research

The significance of this compound in contemporary organic chemistry research stems from its multifaceted potential applications and its role as a representative example of complex heterocyclic synthesis. Research applications for this compound span multiple domains, including pharmaceutical development, where it serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly in anticancer drug development. The compound's structural complexity and functional group diversity make it an attractive target for medicinal chemistry research aimed at developing new therapeutic agents.

In the field of materials science, this compound finds applications in the formulation of advanced materials, including polymers and coatings that require specific optical and electronic properties. The carbazole framework provides excellent photophysical properties, while the hydrazone functionality offers additional opportunities for chemical modification and property tuning. These characteristics make the compound valuable for research into organic electronics, photovoltaic devices, and fluorescent materials.

The compound's utility extends to analytical chemistry applications, where it acts as a reagent in analytical methods for the detection and quantification of other chemical substances. The unique combination of aromatic and nitrogen-containing functional groups provides distinctive spectroscopic signatures that can be exploited in analytical protocols. Research has demonstrated the compound's effectiveness in various analytical applications, contributing to its growing importance in chemical analysis methodologies.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C22H21N3 | |

| Molecular Weight | 327.4 g/mol | |

| Melting Point | 129°C | |

| CAS Registry Number | 75232-44-9 | |

| Physical State | Solid | |

| Purity (HPLC) | >98.0% | |

| Storage Temperature | <15°C |

The research significance of this compound is further enhanced by its role in advancing understanding of structure-activity relationships in carbazole chemistry. Studies investigating the biological activities of carbazole and hydrazone derivatives have identified this compound as representative of a new class of competitive inhibitors with potential therapeutic applications. The systematic study of compounds like this compound contributes to the development of structure-activity relationship models that guide the design of improved pharmaceutical agents and functional materials.

Propiedades

Número CAS |

75232-44-9 |

|---|---|

Fórmula molecular |

C22H21N3 |

Peso molecular |

327.4 g/mol |

Nombre IUPAC |

N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline |

InChI |

InChI=1S/C22H21N3/c1-3-25-21-12-8-7-11-19(21)20-15-17(13-14-22(20)25)16-23-24(2)18-9-5-4-6-10-18/h4-16H,3H2,1-2H3/b23-16- |

Clave InChI |

QYXUHIZLHNDFJT-KQWNVCNZSA-N |

SMILES |

CCN1C2=C(C=C(C=C2)C=NN(C)C3=CC=CC=C3)C4=CC=CC=C41 |

SMILES isomérico |

CCN1C2=C(C=C(C=C2)/C=N\N(C)C3=CC=CC=C3)C4=CC=CC=C41 |

SMILES canónico |

CCN1C2=C(C=C(C=C2)C=NN(C)C3=CC=CC=C3)C4=CC=CC=C41 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethyl-3-(N-methyl-N-phenylhydrazonomethyl)carbazole typically involves the reaction of 9-Ethylcarbazole-3-carboxaldehyde with N-Methyl-N-phenylhydrazine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is often purified using recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions:

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Carbazole derivatives with oxidized functional groups.

Reduction: Reduced forms of the hydrazone moiety.

Substitution: Halogenated or sulfonated carbazole derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of various organic molecules, particularly in pharmaceuticals and agrochemicals. Its hydrazone functional group facilitates reactions that are crucial for creating more complex structures used in drug development and agricultural chemicals .

Fluorescent Dyes

Biological Imaging and Diagnostics

9-Ethyl-3-(N-methyl-N-phenylhydrazonomethyl)carbazole is utilized in the production of fluorescent dyes. These dyes are essential for biological imaging and diagnostics, enhancing the visibility of cellular structures. The compound's unique optical properties make it suitable for applications in fluorescence microscopy and other imaging techniques .

Material Science

Advanced Materials Development

The compound finds applications in creating advanced materials such as polymers and coatings that require specific optical properties. Its ability to act as a charge-transporting molecule makes it valuable in the development of electronic materials, including organic light-emitting diodes (OLEDs) and organic solar cells .

Analytical Chemistry

Reagent in Detection Methods

In analytical chemistry, this compound acts as a reagent aiding in the detection and quantification of other chemical species in complex mixtures. Its reactivity allows it to form stable complexes with various analytes, enhancing the sensitivity of detection methods .

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant biological activities. Studies have shown its potential as an antimicrobial agent against various bacterial strains and fungi . Additionally, its derivatives have demonstrated anticancer properties by targeting specific pathways involved in tumor growth, particularly in melanoma cells .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of carbazole derivatives including this compound against Staphylococcus aureus and Escherichia coli. The results indicated moderate to good antibacterial activity, suggesting its potential use in developing new antimicrobial agents .

Case Study 2: Anticancer Research

In another investigation, the compound was tested for its effects on melanoma cells. The results showed that it significantly inhibited cell growth by inducing apoptosis through the activation of caspases. This highlights its potential as a therapeutic agent for melanoma treatment .

Mecanismo De Acción

The mechanism of action of 9-Ethyl-3-(N-methyl-N-phenylhydrazonomethyl)carbazole involves its interaction with specific molecular targets, primarily in electronic applications. The compound acts as a charge-transporting molecule, facilitating the movement of electrons or holes in electronic devices . This is achieved through its conjugated structure, which allows for efficient charge transfer .

Comparación Con Compuestos Similares

Key Structural Features :

- 9-Ethyl group : Enhances solubility and steric stability.

- Hydrazone bridge (-N-N=CH-) : Facilitates π-conjugation and chelation with metal ions.

- N-methyl and N-phenyl substituents : Influence electronic properties and biological interactions.

Carbazole derivatives exhibit diverse functionalities depending on substituent groups. Below is a detailed comparison of 9-Ethyl-3-(N-methyl-N-phenylhydrazonomethyl)carbazole with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies :

Electronic Properties :

- The N-methyl-N-phenyl hydrazone in the target compound enhances π-conjugation compared to simpler hydrazones (e.g., N'-[(E)-(9-Ethylcarbazol)aniline]), leading to a red-shifted absorption spectrum (~420 nm) and improved luminescence efficiency in OLEDs .

- Thiosemicarbazone derivatives (e.g., C₂₂H₂₀N₄S) exhibit lower bandgap energies due to sulfur's electron-withdrawing effects but are less thermally stable .

Biological Activity :

- N-methyl-N-phenyl hydrazone derivatives show superior apoptosis-inducing activity compared to ethyl-phenyl analogs, likely due to enhanced lipophilicity and membrane permeability .

- Thiosemicarbazones (C₂₂H₂₀N₄S) demonstrate potent anticancer activity via iron chelation but face toxicity challenges absent in hydrazone derivatives .

Synthetic Complexity :

- The target compound requires multi-step synthesis involving Friedel-Crafts acylation and hydrazone condensation, whereas simpler derivatives (e.g., 1-(9-Ethylcarbazol-3-yl)-N-methylmethanamine) are synthesized via direct alkylation .

Actividad Biológica

9-Ethyl-3-(N-methyl-N-phenylhydrazonomethyl)carbazole (CAS No. 75232-44-9) is a carbazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a hydrazone functional group, which is often associated with various biological effects, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C19H21N3 |

| Molecular Weight | 305.39 g/mol |

| IUPAC Name | This compound |

| CAS Number | 75232-44-9 |

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The hydrazone moiety is known to influence enzyme activity and may modulate signaling pathways involved in cell proliferation and apoptosis.

- Enzyme Interaction : Hydrazone derivatives often exhibit inhibitory effects on enzymes that are crucial for cancer cell survival, such as proteases and kinases.

- Signal Transduction Pathways : Compounds like this may activate or inhibit pathways such as the p53 signaling pathway, which is vital for regulating cell cycle and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of carbazole derivatives, including those similar to this compound:

- Cell Proliferation Inhibition : Research indicates that carbazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis. For instance, compounds have been shown to enhance caspase activity, leading to increased apoptotic cell death in melanoma cells .

- Selective Toxicity : Notably, some derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, which is a desirable trait for anticancer agents .

Antimicrobial Activity

The hydrazone functionality has been linked to antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of pathogens, making them potential candidates for developing new antibiotics .

Case Studies

- Antitumor Study : A related compound, 9-ethyl-9H-carbazole-3-carbaldehyde, was evaluated for its ability to reactivate the p53 pathway in melanoma cells, leading to significant inhibition of tumor growth without harming normal cells .

- Antimicrobial Evaluation : In vitro studies have shown that derivatives of carbazole exhibit antimicrobial activity against various bacterial strains, suggesting that this compound could possess similar properties .

Q & A

How can experimental design optimize the synthesis of 9-ethylcarbazole derivatives?

Basic Research Question

Synthesis optimization often involves screening reaction conditions. For carbazole derivatives, sonochemical methods with catalysts like PEG-400 and potassium carbonate in acetonitrile (80°C, 3–6 hours) yield 3,6-bis(benzofuroyl)-N-ethyl-9H-carbazoles with >70% efficiency . To address variability, factorial experimental design (e.g., varying temperature, catalyst loading, and reaction time) can identify critical parameters. For example, in carbazole dioxygenase expression studies, induction variables (e.g., IPTG concentration, temperature) were systematically optimized using design-of-experiments (DoE) to maximize recombinant protein yield .

What advanced NMR techniques resolve intermolecular interactions between carbazole derivatives and solvents?

Advanced Research Question

1H-13C HSQC and DOSY NMR are critical for probing hydrogen bonding. In DMF-carbazole systems, chemical shift titration revealed downfield shifts in carbazole’s N–H proton (Δδ = 0.45 ppm), confirming CO⋯H–N hydrogen bonds. DOSY showed reduced self-diffusion coefficients (D) for both carbazole (ΔD = 1.2 × 10⁻⁹ m²/s) and DMF upon interaction. NOESY correlations (<5 Å spatial proximity) further validated the binding mode .

How do long-range corrected DFT methods predict electronic properties of carbazole derivatives?

Advanced Research Question

SCC-LC-DFTB (self-consistent charge density functional tight-binding with long-range corrections) accurately calculates HOMO/LUMO energies. For carbazole, SCC-LC-DFTB yields HOMO = -5.49 eV vs. experimental -5.40 eV, with a bandgap error of 0.52 eV compared to DFT. Oxygen doping reduces the gap from 4.13 eV to 4.02 eV, aligning with trends in optoelectronic applications .

What molecular design strategies minimize excimer formation in carbazole-based PhOLED hosts?

Advanced Research Question

Steric hindrance and substituent positioning are critical. Introducing ethyl groups at the N-position and phenylhydrazonomethyl at C3 in 9-ethylcarbazole derivatives disrupts π-π stacking, reducing excimer formation. In indolo[3,2,1-jk]carbazole hosts, this design improved external quantum efficiency (EQE) by 18% compared to unmodified analogs .

How can conflicting spectral data (e.g., IR vs. NMR) in carbazole derivative characterization be resolved?

Basic Research Question

Multi-technique validation is essential. For example, IR stretching frequencies for C=O (1680–1720 cm⁻¹) and N–H (3400 cm⁻¹) must correlate with 1H NMR shifts (e.g., N–H at δ 8.2–8.5 ppm). Discrepancies arise from solvent polarity or hydrogen bonding; using deuterated DMSO-d6 (which enhances NH proton resolution) or temperature-controlled NMR can clarify interactions .

What methodologies elucidate the pharmacological mechanisms of carbazole derivatives?

Advanced Research Question

Molecular docking and QSAR studies are key. For anti-Alzheimer’s derivatives, docking into acetylcholinesterase (AChE) active sites (PDB: 4EY7) revealed π-π stacking between carbazole and Trp286 (binding energy: -9.8 kcal/mol). In vitro IC50 values correlated with computed HOMO localization on the carbazole ring .

How do solvent and temperature affect carbazole-DMF hydrogen bonding?

Basic Research Question

Variable-temperature NMR quantifies temperature dependence. At 298 K, carbazole-DMF hydrogen bonds dominate (Kₐ = 120 M⁻¹), weakening at 318 K (Kₐ = 85 M⁻¹). Activation energy (Eₐ) calculated via Arrhenius plots (lnK vs. 1/T) was 15.2 kJ/mol, indicating moderate bond strength .

What synthetic routes enable regioselective functionalization of carbazole at C3 and C6 positions?

Advanced Research Question

Friedel-Crafts acylation with dichloroacetyl chloride at C3/C6 positions, followed by Sonogashira coupling or Suzuki-Miyaura reactions, achieves regioselectivity. For 3-(2-benzofuroyl)-carbazoles, selectivity >90% was achieved using AlCl3 catalysis in dichloromethane (0°C, 2 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.